molecular formula C6H3BrClN3 B049044 3-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 13526-66-4

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Cat. No. B049044
CAS RN: 13526-66-4
M. Wt: 232.46 g/mol
InChI Key: PFHPKMPWBFJZEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine and its derivatives involves various methods, including direct arylation and amination reactions. Iorkula et al. (2023) describe an efficient method for synthesizing C-6 aminated derivatives of 3-bromoimidazo[1,2-b]pyridazines by treating the core compound with alkylamines in the presence of CsF and BnNEt3Cl, yielding products with high efficiency and under less toxic conditions (Iorkula, 2023).

Scientific Research Applications

  • Selective Inhibitor of Benzodiazepine Receptors : It acts as a selective inhibitor of central and mitochondrial benzodiazepine receptors (Barlin, Davies, & Harrison, 1997).

  • Central Nervous System Activity : The compound displaces [3H]diazepam from rat brain membrane, indicating central nervous system activity (Barlin, Davies, Ireland, & Zhang, 1993).

  • Bioactive Sulfonamide and Amide Derivative : It has potential medical applications as a bioactive sulfonamide and amide derivative, showing antimicrobial, antifungal, and antimalarial properties (Bhatt, Kant, & Singh, 2016).

  • Research on Isomerization Products : It is a novel ring isomerization product of 3-hydrazino-4-amino-6-chloropyridazine with formic acid, an interesting area in structural chemistry (Yanai, Kinoshita, Takeda, Nishimura, & Kuraishi, 1972).

  • Anticancer Activities : 3-Bromo-6-chloroimidazo[1,2-b]pyridazine has shown potent anticancer activities and is a validated target for cancer therapy (Weng Yi-ra, 2013).

  • Anti-Asthmatic Effects : A derivative of this compound, 3-(7-methylimidazo[1,2-b]pyridazin-6-yl)oxy-2,2-dimethylpropanesulfonamide, showed potent inhibitory effect and superior anti-asthmatic effects compared to theophylline (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).

  • Antiparasitic Agent : It has potential applications in anti-parasitic drug development and absorption and metabolism studies (Fabio, LanzilottiAnthony, & Lang, 1978).

  • Antiinflammatory, Analgesic, and Ulcerogenic Actions : It exhibits antiinflammatory, analgesic, and ulcerogenic actions (Abignente et al., 1990).

Safety And Hazards

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHPKMPWBFJZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512054
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

CAS RN

13526-66-4
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
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Synthesis routes and methods I

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.6 mmol) in acetonitrile (300 ml) was added 1-bromopyrrolidine-2,5-dione (6.37 g, 35.8 mmol) and trifluoroacetic acid (0.75 mL). The resulting solution was allowed to stir at room temperature overnight. The solvent was removed under reduced pressure and the residue was dissolved in EtOAc, washed with NaHCO3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo to afford 7.2 g title compound in 92% yield as a light yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 7.91 (d, 1H), 7.79 (s, 1H), 7.12 (d, 1H). LCMS (method A): [MH]+=232/234, tR=4.48 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

3-bromo-6-chloroimidazo[1,2-b]pyridazine was prepared according to procedures described in U.S. Pat. No. 7,750,007, which is hereby incorporated by reference in its entirety. To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (5 g, 21.5 mmol) and 3-(trifluoromethoxy)phenylboronic acid (4.43 g, 21.5 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (6.8 g, 64.5 mmol) and Pd(PPh3)4 (1.9 g, 2.58 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (3.2 g, with 63% purity, yield 30%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.6 mmol) in acetonitrile (300 mL) was added NBS (6.37 g, 35.8 mmol) and TFA (0.75 mL). The resulting solution was allowed to stir at it overnight. The solvents were removed under reduced pressure and the residue was dissolved in EtOAc, washed with NaHCO3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo to afford 7.2 g (92%) of the title compound as a light yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 7.91 (d, 1H), 7.79 (s, 1H), 7.12 (d, 1H). LCMS (method A): [MH]+=232/234, tR=4.48 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

Bromine (3.8 mL, 74.19 mmol) was added dropwise to a solution of 6-chloroimidazo[1,2-b]pyridazine (Preparation 1a, 4.8 g, 31.06 mmol) in glacial acetic acid (80 mL) and the resulting mixture was stirred at ambient temperature for 20 minutes. The precipitate formed was collected by filtration, washed with diethyl ether several times and dried in vacuo. The solid obtained was partitioned between ethyl acetate and a saturated aqueous solution of potassium carbonate. The organic layer was separated and washed with a saturated aqueous solution of potassium carbonate, dried over magnesium sulphate and the solvent removed under reduced pressure. The crude was then treated with pentane, filtered and the solid obtained was dried in vacuo to yield the title compound (6.6 g, 92%) as a pale yellow solid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-chloroimidazo[1,2-b]pyridazine
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Reactant of Route 6
3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Citations

For This Compound
27
Citations
B AKKURT - Journal of the Turkish Chemical Society Section A …, 2021 - dergipark.org.tr
While studying several pyridazine compounds, the author discovered imidazo[1,2-b]pyridazine (IMP), which is a very versatile compound class. It has been an inhibitor for many …
Number of citations: 3 dergipark.org.tr
W Song, Q Xu, J Zhu, Y Chen, H Mu… - ACS applied materials …, 2020 - ACS Publications
A novel electron-transporting unit, imidazo [1,2-b]pyridazine (IP), was first reported for developing host materials. The IP moiety possesses excellent electron-transporting ability and …
Number of citations: 20 pubs.acs.org
H Shimizu, S Tanaka, T Toki, I Yasumatsu… - Bioorganic & medicinal …, 2010 - Elsevier
Imidazo[1,2-b]pyridazine derivatives from high-throughput screening were developed as IKKβ inhibitors. By the optimization of the 3- and 6-position of imidazo[1,2-b]pyridazine scaffold, …
Number of citations: 26 www.sciencedirect.com
A El Akkaoui, J Koubachi, G Guillaumet… - …, 2021 - Wiley Online Library
This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their …
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
SS Pandit, MR Kulkarni, U Ghosh, YB Pandit, NP Lad - Molecular Diversity, 2018 - Springer
Tumor necrosis factor-alpha (TNF- $$\upalpha )$$ α ) is an important pro-inflammatory cytokine responsible for a diverse range of inflammatory diseases including rheumatoid arthritis. …
Number of citations: 4 link.springer.com
B Stanovnik, M Tišler, I Drnovšek - Synthesis, 1981 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 12 www.thieme-connect.com
M Zupan, A Pollak - Journal of Fluorine Chemistry, 1976 - Elsevier
Filler and coworkers [1-5] have demonstrated the utility of xenon difluoride as a selective fluorinating agent for aromatic hydrocarbons in the liquid phase, while Mackenzie and coworker …
Number of citations: 11 www.sciencedirect.com
DO Koltun, EQ Parkhill, R Kalla, TD Perry… - Bioorganic & Medicinal …, 2018 - Elsevier
We hereby disclose the discovery of inhibitors of CaMKII (7h and 7i) that are highly potent in rat ventricular myocytes, selective against hERG and other off-target kinases, while …
Number of citations: 10 www.sciencedirect.com
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org

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